Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of Pyrimidoquinolines and Their Therapeutic Importance
Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate is part of the broader class of pyrimidine derivatives, known for their significant therapeutic importance. Research has shown that incorporating various fused heterocycles into the pyrimidine nucleus enhances biological activity. One study focuses on synthesizing biologically potent pyrimido[4,5-b]quinolines, which have shown therapeutic importance. The process achieved synthetically useful yields through a facile and convenient synthesis route, highlighting the compound's potential for developing new therapeutic agents (R. Nandha kumar et al., 2001).
Pyranopyrimidine Scaffolds in Medicinal Chemistry
The pyranopyrimidine core, closely related to the compound of interest, is crucial for medicinal and pharmaceutical applications due to its broad synthetic applications and bioavailability. A review covering synthetic pathways and applications of hybrid catalysts for developing substituted pyranopyrimidine derivatives emphasizes the importance of such structures in drug development. These compounds, with their wide range of applicability, underline the significance of ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate derivatives in creating lead molecules for pharmaceuticals (Mehul P. Parmar et al., 2023).
Role in Developing Central Nervous System Acting Drugs
Functional chemical groups, including pyrimidine derivatives, serve as lead molecules for synthesizing compounds with potential Central Nervous System (CNS) activity. This suggests that ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate and related compounds could be explored further for CNS therapeutic applications, offering a route to novel treatments with potentially fewer adverse effects (S. Saganuwan, 2017).
properties
IUPAC Name |
ethyl 4-methyl-2-(3-morpholin-4-ylpropylamino)pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-3-22-14(20)13-11-17-15(18-12(13)2)16-5-4-6-19-7-9-21-10-8-19/h11H,3-10H2,1-2H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRXEZZJRSNHKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NCCCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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